9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene
Description
This compound belongs to a class of polycyclic heterocycles characterized by a complex tetracyclic scaffold incorporating oxygen (oxa), sulfur (thia), and nitrogen (aza) atoms. The IUPAC name reflects its fused bicyclic structure with bridgehead heteroatoms, which confers unique electronic and steric properties. For instance, structurally related bicyclic systems have been explored as histone deacetylase (HDAC) inhibitors , though specific pharmacological data for this compound remain undisclosed in the provided evidence.
Properties
CAS No. |
80167-27-7 |
|---|---|
Molecular Formula |
C13H7N3OS |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene |
InChI |
InChI=1S/C13H7N3OS/c1-2-5-9-8(4-1)15-11-13(16-9)18-12-10(17-11)6-3-7-14-12/h1-7H |
InChI Key |
FCWGTILBSQIZHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)SC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene involves multiple steps, typically starting with the formation of the core tetracyclic structure. This process often includes cyclization reactions under specific conditions, such as the presence of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale production would require optimization of the synthetic routes to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Scientific Research Applications
9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Heteroatom Distribution
The compound’s structural uniqueness lies in its 9-oxa-2-thia-4,11,18-triaza configuration. Comparisons with related heterocycles reveal critical differences in heteroatom placement and ring strain:
Key Observations :
- Heteroatom Effects: The target compound’s 9-oxa-2-thia system contrasts with analogues like (3,7-dithia) and (tetraaza).
- Ring Strain : The bicyclo[8.8.0] scaffold introduces strain compared to smaller bicyclo systems (e.g., bicyclo[12.3.1] in ), which may affect stability and reactivity.
Pharmacological and Toxicological Profiles
- YK-1101 : A related 9-oxa-16-thia compound demonstrated HDAC inhibitory activity, suggesting that oxygen/sulfur placement in the tetracyclic framework is critical for enzyme interaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
